molecular formula C14H26N2O B1464397 1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one CAS No. 1292729-95-3

1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one

Cat. No.: B1464397
CAS No.: 1292729-95-3
M. Wt: 238.37 g/mol
InChI Key: HZODMCBRORQSIG-UHFFFAOYSA-N
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Description

The compound “1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one” is an organic compound containing a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .


Molecular Structure Analysis

The compound likely contains a piperidine ring, a cyclohexyl group, and a propanone group. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

Scientific Research Applications

Synthesis and Biological Properties

Research into the synthesis of similar compounds reveals methods for creating amino ketones with potential anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. For example, the synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one through aminomethylation and subsequent reduction and conversion processes shows the potential for generating compounds with significant biological activity (Гюльнара Артаваздовна Геворгян et al., 2017).

Asymmetric Synthesis

The rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides to produce enantioenriched 3-aminopiperidine derivatives highlights an efficient synthetic approach to accessing valuable chiral molecules. This method offers an atom-economical route to key structural units found in natural products and pharmaceuticals, showcasing the compound's versatility in synthesis and potential for broad biological applications (Titouan Royal et al., 2016).

Combinatorial Chemistry Applications

Orthogonally N-protected 3-aminopiperidines have been identified as new scaffolds for combinatorial chemistry. The preparation of these compounds involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their potential as versatile building blocks in the development of diverse chemical libraries (H. Schramm et al., 2010).

Chemical Synthesis and Ligand Development

The straightforward synthesis of novel chiral ligands based on 3-aminopiperidine derivatives for catalytic applications showcases the compound's role in facilitating asymmetric reactions. These ligands have demonstrated a significant impact on the sense of asymmetric induction, illustrating the compound's importance in the development of enantioselective catalytic processes (C. Alvarez-Ibarra et al., 2010).

Biological Activity and Repellency

The synthesis and characterization of pure stereoisomers of related compounds have been investigated for their repellent efficacy against blood-feeding arthropods. This research suggests that specific stereoisomers exhibit enhanced repellent properties, indicating the potential for developing more effective repellents based on structural modifications of the 3-aminopiperidine backbone (Jerome A. Klun et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperidine derivatives act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a protein involved in glucose metabolism .

Safety and Hazards

The safety and hazards would also depend on the exact structure of the compound. Piperidine is classified as a flammable liquid and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound would depend on its potential applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, so there could be potential for this compound in drug development .

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-3-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h12-13H,1-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZODMCBRORQSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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